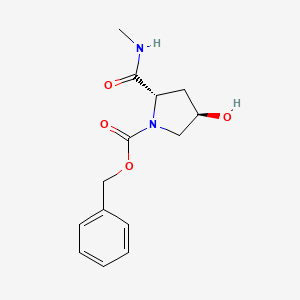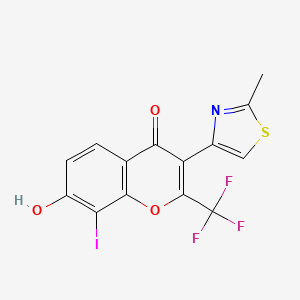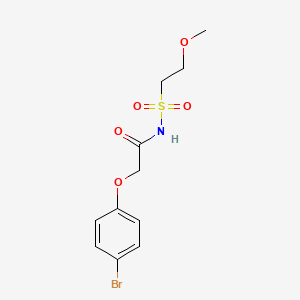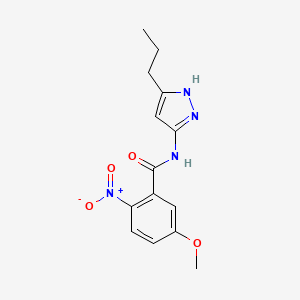![molecular formula C13H9BrClN3O2 B7553341 4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline](/img/structure/B7553341.png)
4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline, also known as BCN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of aniline derivatives and is commonly used as a building block for the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound has been shown to react with various electrophilic reagents, including aldehydes, ketones, and carboxylic acids, to form addition products. This compound can also undergo nucleophilic substitution reactions with halogens, such as bromine and chlorine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied, but it is believed to be relatively non-toxic. This compound has been shown to have low acute toxicity in animal studies, and there have been no reports of adverse effects in humans.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline is its versatility as a building block for the synthesis of various organic molecules. This compound can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of organic molecules. However, one of the main limitations of this compound is its relatively low reactivity towards certain electrophilic reagents, which can limit its usefulness in certain chemical reactions.
Future Directions
There are several future directions for research on 4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline. One area of research is the development of new synthetic methods for this compound and its derivatives. This could involve the development of new reaction conditions or the use of different starting materials to improve the yield and selectivity of the reaction.
Another area of research is the study of the mechanism of action of this compound and its derivatives. This could involve the use of computational modeling or spectroscopic techniques to better understand the reactivity of this compound and its derivatives.
Finally, there is potential for the development of new applications for this compound in various fields, including materials science, pharmaceuticals, and biotechnology. For example, this compound derivatives could be used as fluorescent probes for imaging applications or as catalysts for various chemical reactions.
Conclusion
In conclusion, this compound is a versatile building block that has many potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research in this area could lead to the development of new synthetic methods, a better understanding of the mechanism of action, and new applications for this compound in various fields.
Synthesis Methods
The synthesis of 4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline involves the reaction of 2-chloro-5-nitrobenzaldehyde with aniline in the presence of a brominating agent. The reaction proceeds through a condensation reaction, where the aldehyde group of 2-chloro-5-nitrobenzaldehyde reacts with the amino group of aniline to form an imine intermediate. The intermediate then undergoes bromination to form this compound.
Scientific Research Applications
4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals. This compound is a versatile building block that can be easily modified to introduce different functional groups, allowing for the synthesis of a wide range of organic molecules.
properties
IUPAC Name |
4-bromo-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-10-1-3-11(4-2-10)17-16-8-9-7-12(18(19)20)5-6-13(9)15/h1-8,17H/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOCKULLGFVYEH-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methylsulfonylethyl)piperazine-1-carbonyl]cyclohexane-1-carbonitrile](/img/structure/B7553260.png)

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)



![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)

![[4-(2-Hydroxy-2-phenylethyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B7553349.png)

![[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-cyclopropylmethanone](/img/structure/B7553361.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)